Nonanoic-6,6,7,7-d4 acid
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Overview
Description
Nonanoic-6,6,7,7-d4 acid, also known as Pelargonic-6,6,7,7-d4 acid, is a deuterated form of nonanoic acid. It is a nine-carbon saturated fatty acid with the molecular formula C9H14D4O2. This compound is often used as a labeled version of nonanoic acid for various scientific applications, including research in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonanoic-6,6,7,7-d4 acid can be synthesized through the deuteration of nonanoic acid. The process involves the replacement of hydrogen atoms with deuterium atoms at specific positions. This can be achieved using deuterated reagents and solvents under controlled reaction conditions. The reaction typically requires a catalyst to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterated compounds. The production methods ensure high purity and yield of the final product, making it suitable for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Nonanoic-6,6,7,7-d4 acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nonanoic acid derivatives.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nonanoic acid derivatives, nonanol, and substituted nonanoic acids. These products have various applications in research and industry .
Scientific Research Applications
Nonanoic-6,6,7,7-d4 acid has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of plasticizers, lacquers, and as a component in herbicides
Mechanism of Action
The mechanism of action of Nonanoic-6,6,7,7-d4 acid involves its interaction with molecular targets and pathways similar to nonanoic acid. It can modulate the activity of enzymes involved in fatty acid metabolism and influence cellular processes. The deuterium atoms provide a unique advantage in tracing and studying these interactions at a molecular level .
Comparison with Similar Compounds
Nonanoic-6,6,7,7-d4 acid can be compared with other similar compounds, such as:
Nonanoic acid: The non-deuterated form, commonly used in various applications.
Octanoic acid: An eight-carbon fatty acid with similar properties but shorter chain length.
Decanoic acid: A ten-carbon fatty acid with similar properties but longer chain length.
The uniqueness of this compound lies in its deuterated nature, which allows for precise tracing and analysis in scientific research .
Properties
Molecular Formula |
C9H18O2 |
---|---|
Molecular Weight |
162.26 g/mol |
IUPAC Name |
6,6,7,7-tetradeuteriononanoic acid |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i3D2,4D2 |
InChI Key |
FBUKVWPVBMHYJY-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(CC)C([2H])([2H])CCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC(=O)O |
Origin of Product |
United States |
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